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An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)-1,1-
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Introduction
2-(4-Chlorophenyl)-1,1-diphenylethanol, a tertiary alcohol, holds significance in

pharmaceutical sciences, primarily as a known impurity and a synthetic precursor related to

active pharmaceutical ingredients (APIs) such as Clemastine.[1][2][3] Its molecular

architecture, featuring a chiral center and the lipophilic characteristics imparted by the phenyl

and chlorophenyl groups, necessitates a thorough understanding of its physicochemical

properties. These properties are paramount for researchers, scientists, and drug development

professionals, as they govern the compound's behavior in various experimental and

physiological environments, influencing its synthesis, purification, formulation, and potential

biological interactions.

This technical guide provides a comprehensive exploration of the core physicochemical

properties of 2-(4-Chlorophenyl)-1,1-diphenylethanol. Moving beyond a mere tabulation of

data, this document delves into the causality behind the experimental methodologies used to

determine these properties. It is structured to provide not only the available data but also the

practical and theoretical framework for its in-house determination, ensuring scientific integrity

and empowering researchers with the tools for its comprehensive characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b025731?utm_src=pdf-interest
https://www.benchchem.com/product/b025731?utm_src=pdf-body
https://www.benchchem.com/product/b025731?utm_src=pdf-body
https://www.benchchem.com/product/b025731?utm_src=pdf-body
https://www.cleanchemlab.com/product-details/Clemastine-EP-Impurity-C
https://clearsynth.com/product/clemastine-fumarate-impurity-c
https://veeprho.com/impurities/59767-24-7-clemastine-fumarate-ep-impurity-c/
https://www.benchchem.com/product/b025731?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity and Molecular Structure
A precise understanding of the molecular identity of 2-(4-Chlorophenyl)-1,1-diphenylethanol
is the foundation upon which all other physicochemical data is built.

Identifier Value Reference(s)

IUPAC Name
1-(4-chlorophenyl)-1-

phenylethanol
[4]

CAS Number 59767-24-7 [4]

Molecular Formula C₁₄H₁₃ClO [4][5]

Molecular Weight 232.71 g/mol [5]

SMILES
CC(C1=CC=CC=C1)

(C2=CC=C(C=C2)Cl)O
[4]

InChIKey
MHJLXHJZQCHSIT-

UHFFFAOYSA-N
[4]

The structure of 2-(4-Chlorophenyl)-1,1-diphenylethanol is characterized by a central

quaternary carbon atom bonded to a hydroxyl group, a methyl group, a phenyl group, and a 4-

chlorophenyl group. This substitution pattern results in a chiral center at the carbinol carbon.

Physical State and Thermal Properties
The physical state of a compound at ambient temperature is a fundamental property. For 2-(4-
Chlorophenyl)-1,1-diphenylethanol, it has been described as both a colorless to light yellow

oil and a solid.[6] This ambiguity underscores the importance of experimental determination of

its melting and boiling points.

Melting Point
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting point

range is characteristic of a pure compound. While an experimental melting point for 2-(4-
Chlorophenyl)-1,1-diphenylethanol is not readily available in the literature, it is a crucial

parameter to determine empirically.
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Experimental Protocol: Capillary Melting Point Determination

This method is a straightforward and widely used technique for determining the melting point of

a crystalline solid.

Methodology:

Sample Preparation: A small amount of the dry, finely powdered compound is loaded into a

capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by

tapping the sealed end on a hard surface.

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of

a heated block and a viewing lens.

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2

°C per minute) as the temperature approaches the expected melting point.

Data Recording: The temperature at which the first droplet of liquid appears and the

temperature at which the entire sample becomes a clear liquid are recorded as the melting

point range.

Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the

surrounding atmospheric pressure. For compounds that may decompose at their atmospheric

boiling point, determination under reduced pressure is common.

Property Value Reference(s)

Predicted Boiling Point 358.2 °C at 760 mmHg [5][7]

Experimental Protocol: Boiling Point Determination (OECD Guideline 103)

The OECD guidelines provide several methods for the experimental determination of boiling

points. The dynamic method, which involves measuring the vapor pressure of the substance as

a function of temperature, is a robust approach.
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Methodology:

Apparatus: A dynamic boiling point apparatus consists of a heating bath, a sample vessel

equipped with a thermometer and a pressure sensor, and a vacuum system.

Procedure: The sample is placed in the vessel and the pressure is reduced to the desired

level. The sample is then heated, and the temperature at which boiling is observed (indicated

by a constant temperature reading despite continued heating) is recorded along with the

corresponding pressure.

Data Analysis: A series of measurements are taken at different pressures, and the data is

used to construct a vapor pressure curve. The normal boiling point (at 760 mmHg) can be

extrapolated from this curve.

Solubility
Solubility, the ability of a substance to dissolve in a solvent, is a critical parameter in drug

development, influencing everything from formulation to bioavailability. 2-(4-
Chlorophenyl)-1,1-diphenylethanol is qualitatively described as being slightly soluble in

organic solvents like chloroform, DMSO, and methanol, and likely has poor aqueous solubility.

[6] However, quantitative data is essential for practical applications.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic solubility of a

compound.

Methodology:

Equilibration: An excess amount of the solid compound is added to a known volume of the

solvent in a sealed flask. The flask is then agitated in a constant temperature bath for a

prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

Phase Separation: After equilibration, the suspension is allowed to stand to allow the

undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered to

remove any remaining solid particles.
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Concentration Analysis: The concentration of the dissolved compound in the filtrate is

determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or

gravimetric analysis.

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in

mg/mL or mol/L) at the specified temperature.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Acidity (pKa)
The pKa of a molecule is a measure of the acidity of its ionizable groups. For an alcohol, the

pKa refers to the dissociation of the hydroxyl proton. The pKa influences the extent of ionization

at a given pH, which in turn affects properties like solubility, lipophilicity, and biological

membrane permeability.

Property Value Reference(s)

Predicted pKa 13.41 ± 0.29 [5]

The pKa of tertiary alcohols is generally higher than that of primary and secondary alcohols

due to the electron-donating inductive effect of the alkyl groups, which destabilizes the resulting

alkoxide conjugate base.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Methodology:

Sample Preparation: A solution of the compound is prepared in a suitable solvent system

(often a co-solvent system like water-methanol for poorly water-soluble compounds).

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated

pH electrode.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point.

Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its

pharmacokinetic properties. It is commonly expressed as the logarithm of the partition

coefficient (LogP) between octanol and water.

Property Value Reference(s)

Predicted LogP 3.5 [4]

A LogP of 3.5 suggests that 2-(4-Chlorophenyl)-1,1-diphenylethanol is a highly lipophilic

compound, with a much greater affinity for the octanol phase than the aqueous phase.

Experimental Protocol: Shake-Flask Method for LogP Determination

This method directly measures the partitioning of a compound between water and n-octanol.

Methodology:

Phase Preparation: Water and n-octanol are mutually saturated by shaking them together

and then allowing the phases to separate.

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the

one in which it is more soluble). This solution is then mixed with a known volume of the other

phase in a separatory funnel.

Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to

stand for the phases to separate completely.

Concentration Analysis: The concentration of the compound in each phase is determined

using a suitable analytical method (e.g., HPLC, UV-Vis).

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration

in the octanol phase to the concentration in the aqueous phase.
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LogP Determination

Shake-Flask Method

Step 1: Phase Preparation

Saturate n-octanol with water and water with n-octanol.

Step 2: Dissolution

Dissolve compound in one phase.

Step 3: Partitioning

Mix the two phases and shake to equilibrate.

Step 4: Phase Separation

Allow layers to separate completely.

Step 5: Analysis

Measure concentration in each phase (C_octanol, C_water).

Step 6: Calculation

LogP = log10(C_octanol / C_water)

Click to download full resolution via product page

Caption: Step-by-step workflow for LogP determination.

Spectroscopic Properties
Spectroscopic data provides a fingerprint of a molecule and is indispensable for its

identification and structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR: A ¹H NMR spectrum for 2-(4-Chlorophenyl)-1,1-diphenylethanol has been

reported with the following predicted peaks: δ 1.94 (s, 3H), 2.17 (s, 1H, exchangeable with

D₂O), 7.23-7.42 (m, 9H).[6][7] The singlet at 1.94 ppm corresponds to the methyl protons,

the exchangeable singlet at 2.17 ppm to the hydroxyl proton, and the multiplet in the

aromatic region to the protons of the phenyl and chlorophenyl rings.

¹³C NMR: While an experimental spectrum is not readily available, a predicted ¹³C NMR

spectrum can be found in spectral databases.[8] The spectrum is expected to show distinct

signals for the methyl carbon, the quaternary carbinol carbon, and the aromatic carbons, with

the carbon atoms of the chlorophenyl ring being distinguishable from those of the phenyl

ring.

Experimental Protocol: ¹³C NMR Spectroscopy

Methodology:

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent

(e.g., CDCl₃) in an NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹³C NMR spectrum is

acquired. Standard acquisition parameters are typically used, with broadband proton

decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Processing: The acquired data is Fourier transformed and the spectrum is referenced

to the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-(4-Chlorophenyl)-1,1-diphenylethanol is reported to show characteristic peaks

at 3414 cm⁻¹ (O-H stretch), and in the regions of 3061-2859 cm⁻¹ (C-H stretches) and 1597-

1394 cm⁻¹ (aromatic C=C stretches).[6]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-(4-Chlorophenyl)-1,1-diphenylethanol, the mass spectrum is expected

to show a molecular ion peak (M⁺) and characteristic fragment ions. A common fragmentation

pathway for tertiary alcohols is the loss of a water molecule, which would result in a significant

peak at m/z corresponding to [M-H₂O]⁺.[6] The presence of chlorine would also lead to a

characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an

approximate 3:1 ratio).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or a gas chromatograph.

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Crystal Structure
For solid-state compounds, the crystal structure, as determined by X-ray crystallography,

provides the definitive three-dimensional arrangement of atoms in the crystal lattice. This

information is invaluable for understanding intermolecular interactions, polymorphism, and

solid-state stability. To date, a published crystal structure for 2-(4-Chlorophenyl)-1,1-
diphenylethanol has not been identified. The determination of its crystal structure would be a

significant contribution to the complete characterization of this compound. For context, the

crystal structure of the parent compound, benzhydrol, has been determined.[9][10]

Experimental Protocol: Single-Crystal X-ray Diffraction
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Methodology:

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow

evaporation of a solution.

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with

monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to solve the phase problem

and generate an initial electron density map. This map is then used to build a model of the

molecular structure, which is refined to best fit the experimental data.

Conclusion
The physicochemical properties of 2-(4-Chlorophenyl)-1,1-diphenylethanol are of significant

interest to the scientific community, particularly in the fields of pharmaceutical development and

organic synthesis. While a complete experimental dataset for this compound is not yet

available in the public domain, this technical guide has provided a comprehensive overview of

its known and predicted properties. More importantly, it has detailed the robust experimental

protocols required for the in-house determination of these crucial parameters. By adhering to

these methodologies, researchers can generate the high-quality, reliable data necessary to

advance their work, whether it involves the synthesis of novel compounds, the development of

new drug formulations, or the fundamental study of molecular interactions. The pursuit of a

complete experimental characterization of 2-(4-Chlorophenyl)-1,1-diphenylethanol remains a

valuable endeavor that will undoubtedly contribute to a deeper understanding of its chemical

and biological behavior.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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